N'-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-methylfurfural with 5-amino-1H-pyrazole-4-carboxamide. The reaction is carried out in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N’-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Similar structure with variations in the substituents on the furan and pyrazole rings.
Bis(furan-2-yl)methane derivatives: Compounds with two furan rings connected by a methylene bridge.
Uniqueness
N’-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H12N4O3 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12N4O3/c1-9-4-5-13(21-9)11-7-12(17-16-11)14(19)18-15-8-10-3-2-6-20-10/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+ |
InChI Key |
FCUBLRJPNCXNJJ-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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